molecular formula C11H11ClO2 B1418971 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde CAS No. 883519-13-9

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde

Cat. No. B1418971
CAS RN: 883519-13-9
M. Wt: 210.65 g/mol
InChI Key: AYEUHQWRUISSCM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde is 1S/C11H11ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde is a powder at room temperature .

Scientific Research Applications

  • Synthesis of 2-(Alkylamino)-1-arylethanols : Benzaldehydes, including 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde, react with nonstabilized azomethine ylides to yield 5-aryloxazolidines. These intermediates are converted into 2-(alkylamino)-1-arylethanols, which have potential applications in pharmaceutical synthesis (Moshkin & Sosnovskikh, 2013).

  • Highly Stereoselective Synthesis of Epoxy-amides : The reaction of benzaldehydes with stabilized sulfur ylides leads to trans-3-phenyl-2,3-glycidamide derivatives. This process is relevant in the synthesis of complex organic molecules, including pharmaceuticals (Fernández, Durante-Lanes, & López-Herrera, 1990).

  • Synthesis of Roflumilast Impurity : A synthesis method for an impurity in crude Roflumilast, which involves the oxidation and acylation reactions of benzaldehyde derivatives, including 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde, is developed. This research is significant in pharmaceutical quality control (Zhang et al., 2014).

  • Optical Properties of Aluminum and Zinc Quinolates : The reaction of 4-Methyl(methoxy or chloro)benzaldehyde with 2-methyl-8-quinolinol, leading to aluminum and zinc complexes, showcases the potential of benzaldehyde derivatives in material science and photoluminescence applications (Barberis & Mikroyannidis, 2006).

  • Catalysis in Benzaldehyde Oxidation : A study on the oxidative properties of mesoporous Ti-SBA-15 in catalyzing the oxidation of benzyl alcohol to benzaldehyde reveals insights into catalysis, a key process in chemical manufacturing (Sharma, Soni, & Dalai, 2012).

  • Synthesis of Substituted 2-Aryl 4(3H)-Quinazolinones : Research demonstrates the synthesis of 2-aryl substituted 6-pyrrolidino-4(3H)-quinazolinones from 5-chloro-2-nitrobenzoic acid and different benzaldehydes, illustrating the importance of benzaldehyde derivatives in developing new organic compounds (López et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-chloro-2-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEUHQWRUISSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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